Elevated Lipophilicity (XLogP3 = 3.0) Facilitates Enhanced Membrane Permeability in Prodrug Research Models
Prednisolone 11,21-Diacetate exhibits a computed partition coefficient (XLogP3) of 3.0, representing a substantial increase in lipophilicity compared to the parent compound prednisolone, which has a measured LogP of approximately 1.6 [1]. This difference of 1.4 log units corresponds to a theoretical 25-fold increase in partitioning into nonpolar environments, directly supporting its utility as a prodrug designed to enhance passive diffusion across biological membranes [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | Prednisolone: LogP = 1.62 |
| Quantified Difference | ΔLogP = +1.38 (approximately 25-fold higher theoretical partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and measured logP values from literature |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive diffusion across biological membranes, a critical parameter for prodrug design and cellular uptake studies; procurement of the diacetate is essential for experiments modeling this property.
- [1] PubChem. Prednisolone 11,21-diacetate: XLogP3=3.0. View Source
- [2] Prednisolone Chemical Properties. LogP value is 1.62. View Source
